molecular formula C12H15Cl2NO2 B2787214 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide CAS No. 349095-55-2

2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide

Cat. No.: B2787214
CAS No.: 349095-55-2
M. Wt: 276.16
InChI Key: LYTNDJZDLNAWCB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-methylpropyl)acetamide is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety. This compound is primarily used as a herbicide to control broadleaf weeds in agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with isobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-dichlorophenoxyacetic acid and isobutylamine.

    Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acyl chloride intermediate.

    Product Formation: The acyl chloride intermediate reacts with isobutylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(2-methylpropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of herbicide action and environmental fate.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide involves its interaction with plant hormonal pathways. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in susceptible plants. This results in the death of the target weeds. The molecular targets include auxin receptors and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different substituents.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a different chlorination pattern.

    Bromoxynil: A nitrile herbicide with a similar mode of action but different chemical structure.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(2-methylpropyl)acetamide is unique due to its specific substitution pattern and the presence of the isobutylamide group. This structural difference imparts distinct physicochemical properties and biological activity compared to other phenoxy herbicides.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-8(2)6-15-12(16)7-17-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNDJZDLNAWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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